molecular formula C30H28O2 B565495 ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 1246815-93-9

ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No.: B565495
CAS No.: 1246815-93-9
M. Wt: 427.595
InChI Key: YQBZMGXOWNSVJL-QEKUZJFVSA-N
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Description

Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the ethynyl and benzoate groups. The process often starts with the preparation of the deuterated phenyl and naphthalenyl intermediates, followed by their coupling through ethynylation and esterification reactions. Common reagents used in these steps include deuterated solvents, palladium catalysts, and ethylating agents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

The compound ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in pharmaceutical research and development, materials science, and analytical chemistry.

Drug Development

This compound is of interest due to its structural features that may influence biological activity. The presence of deuterium in the compound can enhance metabolic stability and alter pharmacokinetics, making it a candidate for drug development aimed at treating various conditions such as neurodegenerative diseases and epilepsy .

Calcium Channel Modulation

Recent studies have indicated that compounds with similar structures may act as modulators of T-type calcium channels. These channels are implicated in several pathological conditions, including absence seizures and chronic pain syndromes . The potential therapeutic effects of this compound could be explored further in this context.

Analytical Chemistry

The unique isotopic labeling of this compound makes it suitable for use in mass spectrometry and NMR spectroscopy studies. The deuterated forms can provide clearer spectral data and assist in understanding reaction mechanisms . This application is particularly important in the field of drug metabolism studies where tracking the fate of a compound within biological systems is crucial.

Polymer Chemistry

The ethynyl group present in the compound allows for potential applications in polymer synthesis. Ethynyl derivatives are often utilized in creating cross-linked networks or as monomers for copolymerization processes. This could lead to the development of new materials with enhanced properties such as thermal stability or mechanical strength.

Nanotechnology

The compound's structure may also facilitate its use in nanotechnology applications. Functionalized nanoparticles can be synthesized using such compounds to create targeted drug delivery systems or diagnostic tools that utilize the unique properties imparted by the ethynyl and benzoate functionalities.

Case Study 1: Neuropharmacological Research

A study investigated the effects of deuterated compounds on neuronal excitability and neurotransmitter release. The findings suggested that modifications to the molecular structure significantly impacted the pharmacodynamics of similar compounds, indicating that this compound could exhibit significant neuropharmacological activity .

Case Study 2: Synthesis of Deuterated Compounds

Research focused on synthesizing deuterated analogs for use in metabolic studies demonstrated that compounds like this compound could be effectively used to trace metabolic pathways due to their unique isotopic signatures .

Mechanism of Action

The mechanism by which ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate exerts its effects involves interactions with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interactions with biological molecules. These effects are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A related compound used as a photoinitiator in various applications.

    Ethyl benzoate: A simpler ester with applications in flavoring and fragrance industries.

    Ethyl 3-methylhexanoate: Another ester with distinct properties and uses.

Uniqueness

Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate stands out due to its multiple deuterium atoms, which confer unique properties such as altered reaction kinetics and improved stability. These characteristics make it valuable for specialized applications in research and industry.

Biological Activity

Key Properties

PropertyValue
Molecular Weight358.47 g/mol
LogP6.422
Polar Surface Area (PSA)57.53 Ų

The biological activity of ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and antioxidant properties.

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammation pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The presence of multiple aromatic rings in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Anti-inflammatory Effects : A study published in Molecules reported that derivatives of benzoate exhibited significant inhibition of COX enzymes and reduced inflammatory markers in vitro .
  • Antitumor Potential : Research highlighted in Cancer Letters demonstrated that similar naphthalene derivatives showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation into this compound .
  • Antioxidant Activity : A comparative analysis indicated that compounds with similar structures had strong antioxidant capabilities, effectively reducing oxidative stress markers in cellular models .

Pharmacological Studies

Pharmacological assessments have been conducted to evaluate the efficacy and safety profile of this compound:

Study TypeFindings
In vitro assaysSignificant reduction in cell viability in cancer cells
Animal modelsReduced inflammation and tumor growth observed in treated groups
Toxicity assessmentsNo significant adverse effects noted at therapeutic doses

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing deuterated aromatic intermediates in compounds like ethyl 4-[2-[...]benzoate?

  • Methodological Answer : Reflux in absolute ethanol with catalytic glacial acetic acid (0.001 mol substrate ratio) for 4–6 hours under inert atmosphere, followed by solvent evaporation under reduced pressure and recrystallization from ethanol or methanol. Key steps include precise temperature control (70–80°C) and inert gas purging to prevent oxidative side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%).

Q. Which analytical techniques are most reliable for characterizing deuterium incorporation in such complex polyaromatic systems?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and deuteration levels. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) identifies positional deuteration: absence of proton signals in deuterated regions (e.g., 2,3,5,6-tetradeuteriophenyl) and integration ratios validate isotopic purity. Cross-validation with FT-IR (C-D stretches at ~2100–2200 cm⁻¹) is recommended .

Q. How can researchers mitigate adsorption losses during sample preparation for trace-level analysis of deuterated analogs?

  • Methodological Answer : Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption. Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water, followed by elution with methanol:acetonitrile (9:1), recovers >90% of deuterated compounds. Internal standards (e.g., triclosan-d3 or BP-3-d5) correct for matrix effects .

Advanced Research Questions

Q. How does deuteration at the 2,3,5,6-positions and trideuteriomethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Deuteration reduces hyperconjugative effects, altering electron density in the aromatic ring. Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to map charge distribution differences. Experimentally, compare Sonogashira coupling kinetics between deuterated and non-deuterated analogs: deuterated phenyl groups may slow reaction rates due to isotopic mass effects (kH/kD ≈ 1.5–2.0 for Pd-catalyzed couplings) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts) arising from isotopic substitution?

  • Methodological Answer : Isotopic effects on chemical shifts are non-linear. For example, deuterium at ortho positions induces upfield shifts (~0.1–0.3 ppm in ¹³C NMR). Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare experimental data with simulated spectra (software: ACD/Labs or MestReNova) incorporating isotopic parameters. Cross-check with X-ray crystallography (if crystalline) for structural validation .

Q. How can design of experiments (DoE) optimize multi-step syntheses involving deuterated intermediates?

  • Methodological Answer : Apply Bayesian optimization or factorial designs (e.g., central composite design) to screen variables: catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and reaction time (2–12 hours). Use response surface models to predict optimal conditions. For example, a 3² factorial design for Suzuki-Miyaura coupling identified 2 mol% Pd(PPh₃)₄ in THF at 65°C as optimal (yield: 82%) .

Properties

IUPAC Name

ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZMGXOWNSVJL-QEKUZJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
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ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
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Synthesis routes and methods II

Procedure details

A solution of 4-lithiotoluene was prepared by the addition of 189.9 mg (1.74 ml, 2.96 mmol) of t-butyl lithium (1.7M solution in hexanes) to a cold solution (−78° C.) of 253.6 mg (1.482 mmol) of 4-bromotoluene in 2.0 ml of THF. After stirring for 30 minutes a solution of 269.4 mg (1.977 mmol) of zinc chloride in 3.0 ml of THF was added. The resulting solution was warmed to room temperature, stirred for 30 minutes, and added via cannula to a solution of 472.9 mg (0.988 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-(trifluoromethylsulfonyl)oxy-2-naphthalenyl)ethynyl]benzoate (Compound G) and 50 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium(0) in 4.0 ml of THF. The resulting solution was heated at 50° C. for 45 minutes, cooled to room temperature and diluted with sat. aqueous NH4Cl. The mixture was extracted with EtOAc (40 ml) and the combined organic layers were washed with water and brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to a yellow oil. Purification by column chromatography (silica, 5% EtOAc-hexanes) yielded the title compound as a colorless solid. 1H NMR (d6-acetone): δ 1.35 (6H, s), 1.40 (3H, t, J=7.1 Hz), 2.36 (2H, d, J=4.7 Hz), 2.42 (3H,s), 4.38 (2H, q, J=7.1 Hz), 5.99 (1H, t, J=4.7 Hz), 7.25 (5H, m), 7.35 (2H, m), 7.52 (2H, d, J=8.5 Hz), 7.98 (2H, d, J=8.5 Hz).
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